(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride (3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2089246-24-0
VCID: VC6912521
InChI: InChI=1S/C6H13NO.ClH/c1-2-5-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1
SMILES: CCC1CC(CN1)O.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63

(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride

CAS No.: 2089246-24-0

Cat. No.: VC6912521

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63

* For research use only. Not for human or veterinary use.

(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride - 2089246-24-0

Specification

CAS No. 2089246-24-0
Molecular Formula C6H14ClNO
Molecular Weight 151.63
IUPAC Name (3R,5S)-5-ethylpyrrolidin-3-ol;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c1-2-5-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1
Standard InChI Key MHQRMXBUZPYLLL-RIHPBJNCSA-N
SMILES CCC1CC(CN1)O.Cl

Introduction

Chemical and Structural Profile

Molecular Characteristics

(3R,5S)-5-Ethylpyrrolidin-3-ol hydrochloride (CAS 2089246-24-0) possesses the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol. The IUPAC name reflects its stereochemistry: (3R,5S)-5-ethylpyrrolidin-3-ol hydrochloride. Key structural attributes include:

PropertyValue
SMILESCCC1CC(CN1)O.Cl
InChIInChI=1S/C6H13NO.ClH/c1-2-5-3-6(8)4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1
InChIKeyMHQRMXBUZPYLLL-RIHPBJNCSA-N
PubChem CID137838165

The hydrochloride salt enhances stability and solubility, critical for handling in synthetic workflows .

Stereochemical Considerations

The (3R,5S) configuration confers distinct spatial arrangements that influence molecular interactions. Pyrrolidine rings with ethyl and hydroxyl groups at positions 5 and 3, respectively, create chiral centers essential for enantioselective binding in biological systems. X-ray crystallography and NMR studies confirm the trans-diaxial orientation of substituents, minimizing steric strain .

Synthesis and Manufacturing

Asymmetric Synthetic Routes

Recent methodologies leverage chiral precursors to achieve high enantiomeric excess:

Amino Acid-Based Synthesis

Starting from L-pyroglutamic acid, a thiolactam intermediate undergoes S-alkylation with triflate reagents. Subsequent hydrogenolysis and palladium-catalyzed decarboxylation yield the cis-pyrrolidine core, which is functionalized to the target compound via stereoretentive ethylation .

Phenylglycinol Derivatives

(R)-Phenylglycinol condenses with aldehydes to form imines, which undergo Grignard additions with >20:1 diastereoselectivity. Lithium-ammonia reduction and auxiliary removal afford trans-2,5-dialkylpyrrolidines, including the ethyl-substituted variant .

Catalytic Strategies

Rhodium(II)-catalyzed C–H insertion of donor-acceptor diazo compounds enables modular synthesis. This method produces C₂-symmetrical pyrrolidines with 90% enantiomeric excess, scalable to gram quantities .

Pharmacological and Biochemical Applications

Neurotransmitter Modulation

Pyrrolidines structurally resemble proline and dopamine, enabling interactions with G protein-coupled receptors. The ethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for central nervous system targets.

Enzyme Inhibition

Molecular docking studies suggest competitive inhibition of dipeptidyl peptidase-4 (DPP-4) and monoamine oxidase-B (MAO-B). The hydroxyl group forms hydrogen bonds with catalytic residues, while the ethyl moiety occupies hydrophobic pockets .

Hazard CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling .

Research and Development Trends

Biocatalytic Production

Multienzyme cascades employing transaminases and reductive aminases convert 1,4-diketones to enantiopure pyrrolidines in one pot. This green chemistry approach achieves 95% yield with 99% ee, outperforming traditional metal catalysis .

Materials Science Applications

The compound serves as a ligand in asymmetric catalysis. For example, Trost’s phosphoramidite ligands incorporating (3R,5S)-5-ethylpyrrolidin-3-ol enable enantioselective cycloadditions with 98% ee .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator